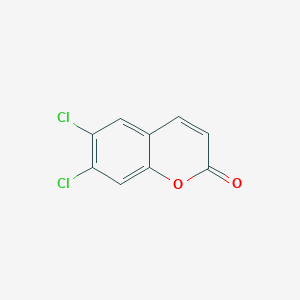
6,7-Dichloro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the chromen-2-one structure. Coumarins, including this compound, have been extensively studied for their potential therapeutic applications due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2H-chromen-2-one typically involves the chlorination of a suitable precursor. One common method is the chlorination of 6,7-dihydroxy-2H-chromen-2-one using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction proceeds with the substitution of hydroxyl groups by chlorine atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted coumarins with various functional groups.
Oxidation Reactions: Formation of quinones or other oxidized derivatives.
Reduction Reactions: Formation of dihydro derivatives or other reduced products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-2H-chromen-2-one (Esculetin): Known for its antioxidant and anti-inflammatory properties.
5,7-Dimethoxy-2H-chromen-2-one: Studied for its potential as an anticancer and antimicrobial agent.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Explored for its biological activities and synthetic applications .
Uniqueness
6,7-Dichloro-2H-chromen-2-one is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and biological activity. The chlorination can enhance its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
Molecular Formula |
C9H4Cl2O2 |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
6,7-dichlorochromen-2-one |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H |
InChI Key |
XRIXFPBYSNLJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


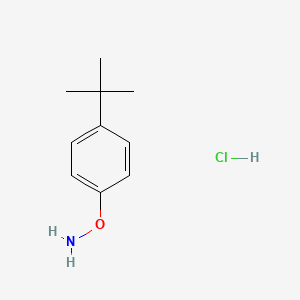
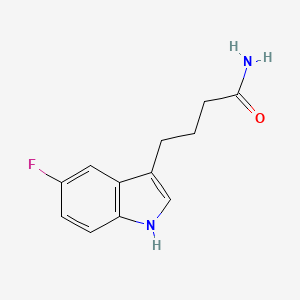

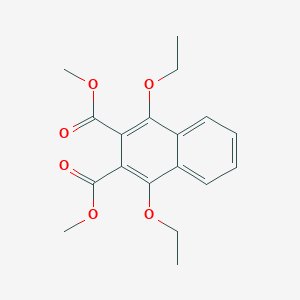
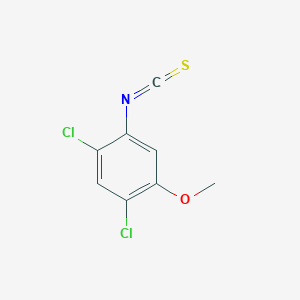
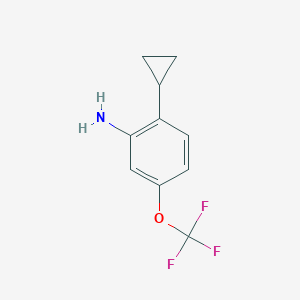
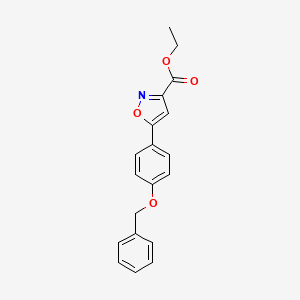
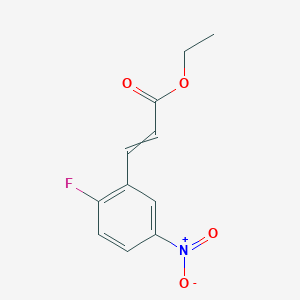
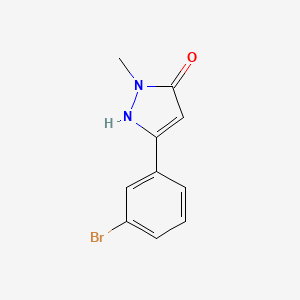
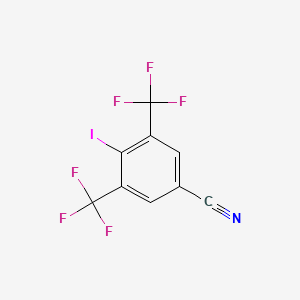
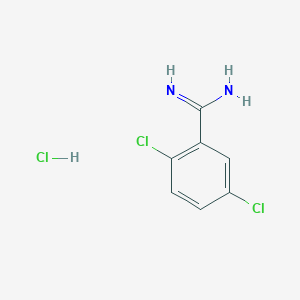
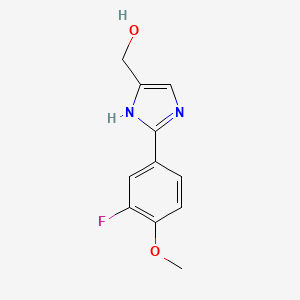
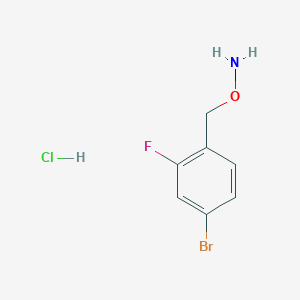
![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)
